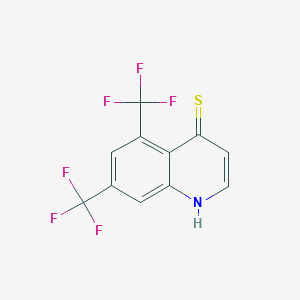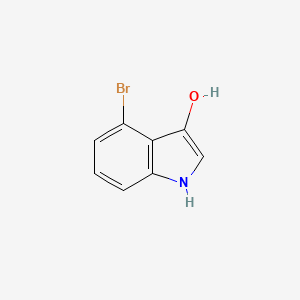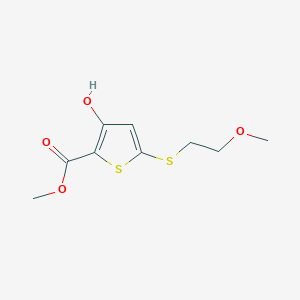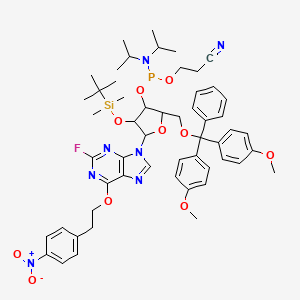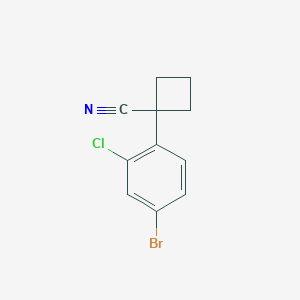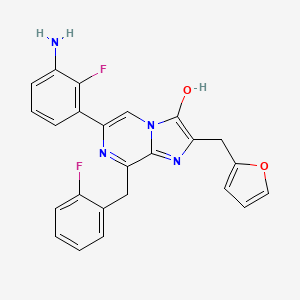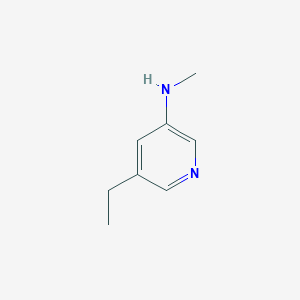![molecular formula C26H14O12 B12065235 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexacarboxylic acid](/img/structure/B12065235.png)
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexacarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexacarboxylic acid: is a complex organic compound with a unique structure that includes multiple carboxylic acid groups. This compound is part of the triptycene family, known for its distinctive three-dimensional structure, which resembles a propeller or paddlewheel. The presence of six carboxylic acid groups makes it highly reactive and versatile in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexacarboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 9,10-dihydro-9,10-[1,2]benzenoanthracene followed by carboxylation. The reaction conditions often require the use of solvents like chloroform and reagents such as bromine and carbon dioxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexacarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexacarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties
Mecanismo De Acción
The mechanism of action of 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexacarboxylic acid involves its interaction with various molecular targets. The compound’s multiple carboxylic acid groups allow it to form strong hydrogen bonds and coordinate with metal ions. These interactions can influence molecular pathways, such as enzyme inhibition or activation, and affect cellular processes like signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,6,7,14,15-Hexabromo-9,10-dihydro-9,10-[1,2]benzenoanthracene
- 2,6,14-Trihydroxy-9,10-dihydro-9,10-[1,2]benzenoanthracene
- 2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene
Uniqueness
What sets 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexacarboxylic acid apart from similar compounds is its high number of carboxylic acid groups, which confer increased reactivity and versatility. This makes it particularly valuable in applications requiring strong binding interactions and complex molecular architectures .
Propiedades
Fórmula molecular |
C26H14O12 |
|---|---|
Peso molecular |
518.4 g/mol |
Nombre IUPAC |
pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene-4,5,11,12,17,18-hexacarboxylic acid |
InChI |
InChI=1S/C26H14O12/c27-21(28)13-1-7-8(2-14(13)22(29)30)20-11-5-17(25(35)36)15(23(31)32)3-9(11)19(7)10-4-16(24(33)34)18(26(37)38)6-12(10)20/h1-6,19-20H,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36)(H,37,38) |
Clave InChI |
AEFFJAOVDLOJAG-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C3C4=CC(=C(C=C4C(C2=CC(=C1C(=O)O)C(=O)O)C5=CC(=C(C=C35)C(=O)O)C(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[[(4,6-Dimethoxypyrimidin-2-yl)methyl]thio]ethanoate](/img/structure/B12065154.png)
![tert-Butyl N-[3-(difluoromethyl)-4-pyridyl]carbamate](/img/structure/B12065155.png)
